molecular formula C10H4F9NO B2777125 2,4,6-Tris(trifluoromethyl)benzamide CAS No. 25753-21-3

2,4,6-Tris(trifluoromethyl)benzamide

Cat. No.: B2777125
CAS No.: 25753-21-3
M. Wt: 325.134
InChI Key: JULXQCOKFJQXHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Tris(trifluoromethyl)benzamide typically involves the amidation of 2,4,6-Tris(trifluoromethyl)benzoic acid. The process includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .

Scientific Research Applications

2,4,6-Tris(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of fluorinated compounds and azo dyes.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in drug design and development.

    Medicine: It is valuable in medical chemistry for developing pharmaceuticals with improved properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(trifluoromethyl)aniline
  • 2,4,6-Tris(trifluoromethyl)benzoic acid
  • 2,4,6-Tris(trifluoromethyl)benzoyl chloride

Uniqueness

2,4,6-Tris(trifluoromethyl)benzamide is unique due to its three trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULXQCOKFJQXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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